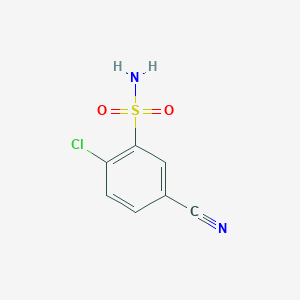

2-Chloro-5-cyanobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-5-cyanobenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is a white crystalline solid that is soluble in water and organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-cyanobenzenesulfonamide can be achieved through various synthetic routes. One common method involves the chlorination of 5-cyanobenzenesulfonamide using triphosgene as a chlorinating agent. The reaction is typically carried out in 1,2-dichloroethane at 80°C with N,N-dimethylacetamide as a catalyst .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination processes. These methods are optimized for high yield and purity, ensuring that the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-cyanobenzenesulfonamide undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .

Scientific Research Applications

Chemical Properties and Structure

2-Chloro-5-cyanobenzenesulfonamide has the following chemical structure:

- Molecular Formula : C7H6ClN3O2S

- Molecular Weight : 219.66 g/mol

The presence of chlorine, cyanide, and sulfonamide functional groups contributes to its reactivity and potential applications in different domains.

Medicinal Chemistry

This compound has been studied for its potential therapeutic properties. It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and infectious diseases. The compound's sulfonamide group is known for antibacterial properties, making it a candidate for developing new antibiotics.

Anticancer Research

Research has indicated that compounds similar to this compound exhibit anticancer activity by inhibiting specific enzymes involved in tumor growth. Studies have focused on its mechanism of action, which may involve the inhibition of carbonic anhydrase enzymes that are overexpressed in certain cancers.

Agricultural Chemistry

In agriculture, this compound has potential applications as a herbicide or pesticide. Its chemical structure allows it to interfere with plant growth processes or pest metabolism, providing a means to control unwanted vegetation or insects .

Dyes and Pigments

The compound is utilized in the production of dyes and pigments due to its ability to form stable complexes with metal ions. This property is particularly valuable in the textile industry where colorfastness is crucial .

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent in various assays and chromatography techniques. Its ability to form derivatives with other compounds makes it useful for identifying and quantifying substances in complex mixtures .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition of growth against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Synthesis of Derivatives

Another research project focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications to the sulfonamide group were shown to improve selectivity and potency against cancer cell lines while reducing toxicity to normal cells .

Mechanism of Action

The mechanism of action of 2-Chloro-5-cyanobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, leading to various biological effects. For example, it has been shown to inhibit carbonic anhydrase IX, which is involved in tumor growth and metastasis .

Comparison with Similar Compounds

Similar Compounds

- 2-Chloro-5-nitrobenzenesulfonamide

- 2-Chloro-5-methylbenzenesulfonamide

- 2-Chloro-5-aminobenzenesulfonamide

Uniqueness

2-Chloro-5-cyanobenzenesulfonamide is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its cyano group and sulfonamide moiety make it particularly useful in various synthetic and biological applications .

Biological Activity

2-Chloro-5-cyanobenzenesulfonamide, a compound with significant biological activity, is primarily studied for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor. Its unique structure, characterized by a cyano group and a sulfonamide moiety, contributes to its reactivity and biological effects. This article reviews the biological activity of this compound, focusing on its mechanism of action, applications in cancer therapy, and antimicrobial properties.

Chemical Structure and Properties

- Molecular Formula : C7H5ClN2O2S

- Molecular Weight : 216.65 g/mol

- IUPAC Name : this compound

- Canonical SMILES : C1=CC(=C(C=C1Cl)S(=O)(=O)N)C#N

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes, notably carbonic anhydrases (CAs). The inhibition of CA IX has been linked to its anticancer properties, as this enzyme is overexpressed in various tumors and contributes to tumor growth and metastasis.

Key Findings:

- Inhibition of Carbonic Anhydrases : The compound exhibits selectivity for CA IX over CA II, with reported IC50 values ranging from 10.93 to 25.06 nM for CA IX and 1.55 to 3.92 μM for CA II .

- Induction of Apoptosis : In vitro studies demonstrate that the compound can induce apoptosis in breast cancer cell lines (e.g., MDA-MB-231), significantly increasing annexin V-FITC positive cells by up to 22-fold compared to controls .

Antimicrobial Activity

Recent studies have indicated that this compound also possesses antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results.

Antibacterial Efficacy:

- Inhibition Rates : At a concentration of 50 μg/mL, the compound exhibited an inhibition rate of approximately 80.69% against Staphylococcus aureus, compared to a positive control (ciprofloxacin) which achieved 99.2% inhibition .

- Biofilm Formation : It also demonstrated significant anti-biofilm activity against Klebsiella pneumoniae, with inhibition rates of 79.46% .

Case Studies and Research Applications

Several studies have explored the potential applications of this compound in cancer therapy and as an antimicrobial agent.

Case Study: Cancer Therapy

A study investigating new benzenesulfonamide derivatives found that compounds similar to this compound effectively inhibited the proliferation of cancer cells under hypoxic conditions, enhancing their potential use in cancer treatment . The compounds were tested in various cancer models, including glioblastoma and pancreatic cancer.

Case Study: Antimicrobial Activity

Research has shown that modifications to the benzenesulfonamide structure can enhance antibacterial activity. For instance, derivatives were synthesized that maintained or improved upon the antimicrobial properties of the parent compound while also targeting different bacterial mechanisms .

Comparative Analysis with Related Compounds

| Compound Name | IC50 (CA IX) | IC50 (CA II) | Antimicrobial Activity |

|---|---|---|---|

| This compound | 10.93–25.06 nM | 1.55–3.92 μM | Significant |

| SLC-0111 (Ureido-bearing CA IX inhibitor) | <10 nM | Not specified | Promising |

| Other benzenesulfonamides | Varies | Varies | Variable |

Properties

IUPAC Name |

2-chloro-5-cyanobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O2S/c8-6-2-1-5(4-9)3-7(6)13(10,11)12/h1-3H,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRASOYVDGPZKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)S(=O)(=O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.